6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of thiourea with an appropriate β-dicarbonyl compound, followed by nitrosation and subsequent cyclization. The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitroso group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.
Scientific Research Applications
6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the nitroso group, which may affect its reactivity and biological activity.
5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
The presence of both amino and nitroso groups in 6-amino-5-nitroso-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one makes it unique, as these functional groups can participate in a variety of chemical reactions, enhancing its versatility in synthetic and biological applications.
Properties
IUPAC Name |
6-amino-5-nitroso-1-phenyl-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c11-8-7(13-16)9(15)12-10(17)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCSFOMLZYTWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)N=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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